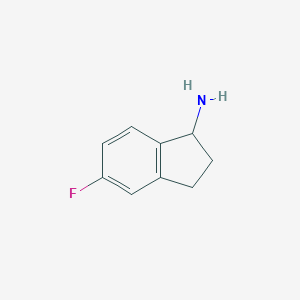

5-Fluoro-2,3-dihydro-1H-inden-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIEZMRLKEJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586580 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148960-33-2 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-2,3-dihydro-1H-inden-1-amine chemical properties

An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Abstract

This compound is a fluorinated derivative of 1-aminoindane, a structural motif of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the known chemical properties, synthetic routes, and potential applications of this compound, targeting researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a synthetic organic compound available from various chemical suppliers, often as a research chemical.[1][2] It exists as a racemic mixture and as individual enantiomers, typically supplied as the free base or as a hydrochloride salt.[3][4][5]

General Properties

The core chemical identifiers and properties of this compound are summarized in the table below.

| Property | Value | References |

| IUPAC Name | This compound | [6][7] |

| Molecular Formula | C₉H₁₀FN | [1][6] |

| Molecular Weight | 151.18 g/mol | [1][6] |

| CAS Number | 148960-33-2 (racemate) | [2][6] |

| 1381928-19-3 ((R)-enantiomer HCl) | [5][8] | |

| 2103399-35-3 ((S)-enantiomer HCl) | [3] | |

| 1114333-11-7 ((S)-enantiomer HCl) | [4][9] | |

| MDL Number | MFCD07373914 | [6] |

Physical Properties

Detailed physical property data is not extensively published in peer-reviewed literature, but information from chemical suppliers provides some insight.

| Property | Value | References |

| Appearance | White to yellow solid | |

| Storage Temperature | Inert atmosphere, room temperature or 2-8°C | [10] |

| Solubility | Insoluble in water, soluble in common organic solvents (inferred from precursor) | [11] |

Synthesis and Reactivity

The synthesis of this compound typically starts from its ketone analog, 5-Fluoro-1-indanone. The primary reaction is a reductive amination.

Synthesis of the Precursor: 5-Fluoro-1-indanone

A common method for synthesizing 5-Fluoro-1-indanone is through the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.[11][12] This reaction is typically performed using a strong acid like chlorosulfonic acid or polyphosphoric acid.

Reductive Amination to this compound

The conversion of 5-Fluoro-1-indanone to the target amine can be achieved via a two-step process involving the formation of an oxime followed by reduction, or through direct reductive amination. A general method for preparing 2,3-dihydro-1H-inden-1-amines involves the reduction of the corresponding 1-indanone oxime using an alumino-nickel catalyst under alkaline conditions.[13]

Caption: A logical workflow for the synthesis of the target amine.

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of racemic this compound from 5-Fluoro-1-indanone.

Protocol: Synthesis via Oxime Reduction

Step 1: Oximation of 5-Fluoro-1-indanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Fluoro-1-indanone (1.0 eq) in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into cold water and stir.

-

Isolation: Collect the precipitated solid (5-Fluoro-1-indanone oxime) by filtration, wash with water, and dry under vacuum.

Step 2: Reduction of 5-Fluoro-1-indanone Oxime

-

Reaction Setup: In a suitable pressure vessel, suspend the 5-Fluoro-1-indanone oxime (1.0 eq) in an appropriate solvent such as methanol or ethanol containing ammonia.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel or a Palladium on Carbon (Pd/C) catalyst.

-

Reaction Conditions: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40°C) for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the oxime is fully consumed.

-

Workup: Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt to yield this compound.

Spectroscopic Analysis

While specific spectra are proprietary to suppliers, the expected spectroscopic features can be predicted based on the molecule's structure.

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic protons (Ar-H) | δ 6.8 - 7.5 ppm |

| Methine proton (CH-N) | δ ~4.0 - 4.5 ppm | |

| Methylene protons (CH₂) | δ 2.0 - 3.5 ppm | |

| Amine protons (NH₂) | δ 0.5 - 5.0 ppm (broad, concentration dependent) | |

| ¹³C NMR | Aromatic carbons (Ar-C) | δ 110 - 165 ppm (C-F coupling expected) |

| Methine carbon (CH-N) | δ ~50 - 60 ppm | |

| Methylene carbons (CH₂) | δ ~25 - 40 ppm | |

| IR | N-H Stretch (primary amine) | 3400-3250 cm⁻¹ (two bands) |

| N-H Bend (primary amine) | 1650-1580 cm⁻¹ | |

| C-N Stretch (aromatic amine) | 1335-1250 cm⁻¹ | |

| C-F Stretch | ~1200 cm⁻¹ |

The presence of a primary amine is characterized in IR spectroscopy by two N-H stretching bands.[14] In ¹H NMR, the amine protons often appear as a broad signal that can be exchanged with D₂O.[15]

Applications in Drug Discovery

The indane scaffold is a privileged structure in medicinal chemistry. The parent compound, 2,3-dihydro-1H-inden-1-amine, is a key intermediate in the synthesis of rasagiline, a drug used for the treatment of Parkinson's disease.[13]

The introduction of a fluorine atom is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.[11] Fluorine can enhance metabolic stability by blocking sites of oxidation, and its high electronegativity can lead to stronger binding interactions with target proteins.[16] Consequently, this compound serves as a valuable building block for creating new chemical entities with potential therapeutic applications, including but not limited to enzyme inhibitors and central nervous system agents.

Caption: Role of the amine as a building block in a typical drug discovery pipeline.

Safety and Handling

This compound and its salts should be handled with care in a well-ventilated area or fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. The hydrochloride salt of the related (R)-5-chloro-2,3-dihydro-1H-inden-1-amine is listed as harmful if swallowed and causes skin and eye irritation.[10] Similar precautions should be taken for the fluoro-analog.

Conclusion

This compound is a valuable fluorinated building block for medicinal chemistry and drug discovery. Its synthesis is accessible from the corresponding indanone, and its properties make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, synthesis, and potential for future research and development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 148960-33-2|this compound|BLD Pharm [bldpharm.com]

- 3. 2103399-35-3|(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 4. (S)-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl,(CAS# 1114333-11-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. (R)-5-Fluoro-2,3-dihydro-1H-inden-1-aMine hydrochloride | 1381928-19-3 [chemicalbook.com]

- 6. 148960-33-2 | this compound - AiFChem [aifchem.com]

- 7. This compound|CAS 148960-33-2|TCIJT|製品詳細 [tci-chemical-trading.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. (S)-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | 1114333-11-7 [m.chemicalbook.com]

- 10. (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine structure

An In-depth Technical Guide to (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine: Structure, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated chiral amine belonging to the aminoindan class of compounds. This class is of significant interest in medicinal chemistry, primarily due to the potent and selective monoamine oxidase (MAO) inhibitory activity exhibited by some of its members. The parent compound, (R)-1-aminoindan, is the primary active metabolite of the anti-Parkinson's disease drug rasagiline, a selective irreversible MAO-B inhibitor. The introduction of a fluorine atom at the 5-position of the indane ring is a strategic modification intended to modulate the compound's physicochemical properties, such as metabolic stability, binding affinity, and lipophilicity, which can in turn influence its pharmacological profile. This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological activity of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine, with a focus on its hypothesized role as a monoamine oxidase inhibitor.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | - |

| Molecular Formula | C₉H₁₀FN | [1] |

| Molecular Weight | 151.18 g/mol | [1] |

| CAS Number | 1352571-83-5 | [2] |

| Appearance | White to off-white solid (Hydrochloride salt) | Inferred |

| Solubility | Soluble in water (Hydrochloride salt) | Inferred |

| pKa (amine) | ~9.5 (Estimated) | Inferred from similar amines |

| LogP | ~2.0 (Estimated) | Inferred from similar structures |

| Hydrochloride Salt | ||

| Molecular Formula | C₉H₁₁ClFN | - |

| Molecular Weight | 187.64 g/mol | - |

| CAS Number | 1381928-19-3 | [3] |

Synthesis and Characterization

The synthesis of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine typically commences from the corresponding ketone, 5-fluoro-1-indanone. A plausible synthetic pathway involves the formation of an intermediate oxime followed by reduction, or direct reductive amination, and subsequent chiral resolution.

Synthesis of 5-Fluoro-1-indanone

5-Fluoro-1-indanone can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid in the presence of a strong acid, such as polyphosphoric acid or Eaton's reagent.[4]

Conversion to (R,S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

The racemic amine can be prepared from 5-fluoro-1-indanone through various methods, with one common approach being:

-

Oxime Formation: Reaction of 5-fluoro-1-indanone with hydroxylamine hydrochloride to form 5-fluoro-1-indanone oxime.

-

Reduction: Reduction of the oxime to the corresponding amine using reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., NaBH₄/NiCl₂).

Chiral Resolution

The resolution of the racemic mixture of 5-Fluoro-2,3-dihydro-1H-inden-1-amine is crucial to isolate the desired (R)-enantiomer. This is typically achieved by diastereomeric salt formation using a chiral acid, such as L- or D-tartaric acid. The process involves:

-

Dissolving the racemic amine and the chiral resolving agent in a suitable solvent.

-

Allowing the less soluble diastereomeric salt to crystallize.

-

Separating the crystals by filtration.

-

Liberating the enantiomerically pure amine by treatment with a base.

Spectroscopic Characterization (Predicted)

While specific spectra are not widely published, the expected spectroscopic features are as follows:

-

¹H NMR: Aromatic protons in the range of 6.8-7.5 ppm, a multiplet for the benzylic proton (C1-H) around 4.0-4.5 ppm, and multiplets for the methylene protons (C2-H₂ and C3-H₂) between 1.8 and 3.0 ppm. The amine protons would appear as a broad singlet.

-

¹³C NMR: Aromatic carbons between 110-165 ppm (with C-F coupling), the benzylic carbon (C1) around 55-65 ppm, and the methylene carbons (C2 and C3) in the aliphatic region.

-

Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z = 151.

-

Infrared Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Biological Activity and Mechanism of Action

Based on the structural similarity to rasagiline and its metabolite (R)-1-aminoindan, it is hypothesized that (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine acts as a monoamine oxidase (MAO) inhibitor .

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.

-

MAO-A primarily metabolizes serotonin and norepinephrine and is a target for antidepressant drugs.

-

MAO-B preferentially metabolizes dopamine and is a key target in the treatment of Parkinson's disease.

The inhibition of MAO-B leads to increased levels of dopamine in the brain, which can alleviate the motor symptoms of Parkinson's disease. Rasagiline is a selective inhibitor of MAO-B. It is plausible that the 5-fluoro substitution on the indane ring of (R)-1-aminoindan could modulate its potency and selectivity towards MAO-A and MAO-B.

Caption: Monoamine Oxidase Signaling Pathway and Inhibition.

Experimental Protocols

The following is a generalized protocol for an in vitro fluorometric assay to determine the inhibitory activity of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine against human MAO-A and MAO-B.

In Vitro MAO Inhibition Assay (Fluorometric)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., kynuramine or tyramine), using a fluorescent probe such as Amplex Red.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine)

-

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine (test inhibitor)

-

Positive control inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test inhibitor and positive controls in DMSO.

-

Prepare serial dilutions of the inhibitors in assay buffer.

-

Prepare a working solution of the MAO substrate in assay buffer.

-

Prepare the detection reagent by mixing Amplex Red and HRP in assay buffer.

-

-

Assay Protocol:

-

In separate wells of the 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B). Include wells for a no-inhibitor control (100% activity) and a no-enzyme control (background).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the MAO substrate to all wells.

-

Immediately add the detection reagent to all wells.

-

Incubate the plate at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) at regular intervals for 30-60 minutes.

-

Calculate the rate of reaction (change in fluorescence over time) for each concentration of the inhibitor.

-

Subtract the background fluorescence from all readings.

-

Normalize the reaction rates to the no-inhibitor control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Experimental Workflow for MAO Inhibition Assay.

Conclusion

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is a promising molecule for investigation as a monoamine oxidase inhibitor. Its structural relationship to known MAO inhibitors, combined with the strategic incorporation of a fluorine atom, suggests potential for potent and selective activity. The synthetic routes are accessible, and established in vitro assays can be readily employed to characterize its pharmacological profile. Further research is warranted to elucidate its precise mechanism of action, selectivity for MAO-A versus MAO-B, and its potential as a therapeutic agent for neurological disorders.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. (R)-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE | 1352571-83-5 [chemicalbook.com]

- 3. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Introduction

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine that serves as a critical building block in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive overview of the synthetic pathways leading to this valuable compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers and drug development professionals.

The indane scaffold is a privileged structure in numerous biologically active molecules. The specific stereochemistry of the amine group at the C1 position, combined with the electronic properties of the fluorine substituent on the aromatic ring, makes (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine a highly sought-after intermediate in the development of novel therapeutics.[1][2]

Strategic Approach to Synthesis

The synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a multi-step process that begins with the construction of the core indanone structure, followed by the introduction of the amine functionality and subsequent resolution to obtain the desired (S)-enantiomer. The overall synthetic strategy can be broken down into three key stages:

-

Synthesis of 5-Fluoro-1-indanone: The foundational step involves the creation of the bicyclic ketone.

-

Formation of the Racemic Amine: Introduction of the amine group at the C1 position.

-

Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.

This guide will delve into the intricacies of each stage, providing both theoretical understanding and actionable protocols.

Part 1: Synthesis of the Keystone Intermediate: 5-Fluoro-1-indanone

The most common and efficient route to 5-fluoro-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[3] The preferred starting material for this reaction is 3-(3-fluorophenyl)propanoic acid.

Mechanism and Rationale

The synthesis of 5-fluoro-1-indanone from 3-(3-fluorophenyl)propanoic acid proceeds via an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). A strong acid, such as chlorosulfonic acid or polyphosphoric acid (PPA), is employed to protonate the carboxylic acid, which then loses water to form a highly reactive acylium ion.[3][4] This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the five-membered ring of the indanone system. The fluorine atom at the meta position directs the cyclization to the desired para position, yielding 5-fluoro-1-indanone.

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone

Materials:

-

3-(3-Fluorophenyl)propanoic acid

-

Chlorosulfonic acid

-

Crushed ice

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a well-ventilated fume hood, cautiously add 3-(3-fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) in portions to chlorosulfonic acid (20 mL) with stirring under a nitrogen atmosphere.[3][4]

-

Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][3]

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[3]

-

Extract the aqueous mixture with ethyl acetate.[3]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel to afford 5-fluoro-1-indanone.[4] A typical yield for this process is around 70.5%.[1][4]

Table 1: Key Parameters for 5-Fluoro-1-indanone Synthesis

| Parameter | Value | Reference(s) |

| Starting Material | 3-(3-Fluorophenyl)propanoic acid | [4] |

| Reagent | Chlorosulfonic acid | [4] |

| Reaction Type | Intramolecular Friedel-Crafts Acylation | [3] |

| Typical Yield | ~70.5% | [1][4] |

Visualization of the Synthetic Pathway

Caption: Synthesis of 5-Fluoro-1-indanone.

Part 2: Introduction of the Amine Functionality via Reductive Amination

With the 5-fluoro-1-indanone core synthesized, the next critical step is the introduction of the amine group. Reductive amination is a powerful and widely used method for this transformation.[5][6] This one-pot, two-step procedure involves the in-situ formation of an imine from the ketone and an amine source, followed by its reduction to the corresponding amine.[5]

Mechanistic Considerations

The reaction begins with the condensation of 5-fluoro-1-indanone with an amine, typically in the presence of a mild acid catalyst, to form an imine intermediate.[5] A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then introduced.[5][7] These reagents are selective for the reduction of the iminium ion over the ketone, which is crucial for the efficiency of the one-pot reaction.[7]

Experimental Protocol: Racemic 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Materials:

-

5-Fluoro-1-indanone

-

Amine source (e.g., benzylamine for a protected intermediate, or an ammonia equivalent)

-

Methanol

-

Acetic acid

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-fluoro-1-indanone (1.0 eq) and the chosen amine (1.2 eq) in methanol.[5]

-

Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature to facilitate imine formation.[5]

-

Cool the reaction mixture to 0 °C in an ice bath.[5]

-

Add sodium triacetoxyborohydride (2.0 eq) portion-wise.[5]

-

Allow the reaction to stir and monitor its progress by TLC.[5]

-

Upon completion, quench the reaction by the slow addition of deionized water.[5]

-

Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the racemic amine.[5]

Workflow Visualization

Caption: Reductive Amination Workflow.

Part 3: Achieving Enantiopurity: Chiral Resolution

The final and most critical stage in the synthesis of (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine is the separation of the desired (S)-enantiomer from the racemic mixture. Several methods can be employed for chiral resolution, with diastereomeric crystallization and chiral chromatography being the most common.[8]

Principles of Chiral Resolution

Diastereomeric Crystallization: This classical technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts.[8] Due to their different physical properties, these diastereomers can be separated by fractional crystallization.[8][9] The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base.[8]

Enzymatic Resolution: This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers.[8]

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be used to directly separate the enantiomers.[8][10][11]

Experimental Protocol: Chiral Resolution via Diastereomeric Crystallization

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (R)-(-)-Mandelic acid)

-

Suitable solvent (e.g., ethanol, isopropanol)

-

Base (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Dissolve the racemic amine in a suitable solvent.

-

Add a solution of the chiral resolving agent (typically 0.5-1.0 equivalents) in the same solvent.[8]

-

Allow the diastereomeric salts to crystallize. This process may be initiated by cooling or seeding.

-

Isolate the desired diastereomeric salt by filtration. The purity can be improved by recrystallization.[8]

-

Dissolve the purified diastereomeric salt in water and add a base to liberate the free amine.[8]

-

Extract the free amine with an organic solvent.[8]

-

Dry the organic layer, evaporate the solvent, and analyze the enantiomeric excess (e.e.) by chiral HPLC.[8]

-

To obtain the hydrochloride salt, the purified free amine can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent.

Logical Flow of Chiral Resolution

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis routes of 5-Fluoro-1-indanone [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-1-indanone: A Versatile Precursor for Advanced Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-indanone is a fluorinated aromatic ketone that has emerged as a critical building block in medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom onto the indanone scaffold significantly alters the molecule's electronic properties, enhancing its utility as a precursor for a wide range of biologically active compounds.[1] This guide provides a comprehensive overview of 5-fluoro-1-indanone, including its physicochemical properties, key synthetic transformations, and its application in the development of novel therapeutic agents. The presence of the fluorine atom can improve metabolic stability, binding affinity, and bioavailability of the resulting drug candidates.[1]

Physicochemical and Spectroscopic Data

5-Fluoro-1-indanone is a white to yellow crystalline solid at room temperature and is soluble in common organic solvents but insoluble in water.[1] Its key properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇FO | [1] |

| Molecular Weight | 150.15 g/mol | [1][2] |

| CAS Number | 700-84-5 | [1] |

| Appearance | White to yellow crystalline powder/solid | [1][3] |

| Melting Point | 38-40 °C | [4] |

| Boiling Point | 113-114 °C | [1][4] |

| Density | 1.216 g/mL at 25 °C | [1][4] |

| Storage Conditions | 0-8 °C, protect from direct sunlight | [1] |

Spectroscopic Data Overview

While detailed peak assignments are found in specialized databases, the general expected spectral features are as follows:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic and aliphatic proton signals consistent with the indanone structure, with splitting patterns influenced by the fluorine atom. |

| ¹³C NMR | Signals corresponding to carbonyl, aromatic, and aliphatic carbons, with the carbon atoms near the fluorine atom showing characteristic coupling (C-F coupling). |

| IR | A strong absorption band characteristic of the carbonyl group (C=O) stretching vibration, along with bands for aromatic C-H and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 150.15 g/mol . |

Synthesis of 5-Fluoro-1-indanone

The most prevalent and efficient method for synthesizing 5-fluoro-1-indanone is through the intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid.[1][5]

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

-

Reactants: 3-(3-fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) and chlorosulfonic acid (20 mL).[2]

-

Procedure:

-

Slowly add chlorosulfonic acid to the 3-(3-fluorophenyl)propanoic acid in a round-bottom flask with stirring.[1]

-

Stir the mixture at room temperature.[5]

-

Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.[1]

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.[5]

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel (10% ethyl acetate in hexane) to yield the final product.[2]

-

-

Yield: 1.2 g (70.5%).[2]

Caption: Workflow for the synthesis of 5-Fluoro-1-indanone.

Key Synthetic Transformations and Applications

5-Fluoro-1-indanone is a versatile precursor for a variety of chemical transformations, making it highly valuable in drug discovery. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, often leading to increased reaction rates and yields in nucleophilic addition and condensation reactions compared to its non-fluorinated counterpart, 1-indanone.[6]

Reduction to 5-Fluoro-1-indanol

The reduction of the ketone functionality to an alcohol is a fundamental transformation that opens up further derivatization possibilities.[7]

-

Experimental Protocol:

-

Dissolve 5-fluoro-1-indanone (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.[7]

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.[7]

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.[7]

-

Monitor the reaction by TLC.[7]

-

Quench the reaction by the slow addition of deionized water.[7]

-

Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.[7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 5-fluoro-1-indanol.[7]

-

Reductive Amination

This one-pot procedure allows for the formation of carbon-nitrogen bonds, leading to the synthesis of various amine derivatives.[7]

-

Experimental Protocol:

-

To a solution of 5-fluoro-1-indanone (1.0 eq) and benzylamine (1.2 eq) in methanol, add acetic acid (0.1 eq).[7]

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.[7]

-

Cool the reaction mixture to 0 °C.[7]

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) and stir for 3 hours at room temperature.[7]

-

Quench the reaction with deionized water and remove the methanol under reduced pressure.[7]

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[7]

-

Purify the crude product by column chromatography to yield N-benzyl-5-fluoro-1-aminoindane.[7]

-

Knoevenagel Condensation

This carbon-carbon bond-forming reaction is widely used in medicinal chemistry to create more complex molecular architectures.[6][7]

-

Experimental Protocol:

-

In a round-bottom flask, combine 5-fluoro-1-indanone (1.0 eq), malononitrile (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol.[7]

-

Stir the reaction mixture at room temperature and monitor by TLC.[6]

-

Upon completion, cool the reaction mixture.[6]

-

Isolate the product by filtration or extraction.[6]

-

Purify the crude product by recrystallization or column chromatography.[6]

-

References

Spectroscopic and Synthetic Profile of 5-Fluoro-2,3-dihydro-1H-inden-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Fluoro-2,3-dihydro-1H-inden-1-amine, a fluorinated indane derivative of interest in medicinal chemistry and drug development. Due to the limited availability of publicly accessible, experimentally determined spectroscopic data for the title compound, this guide presents a combination of detailed synthetic protocols, spectroscopic data for key precursors and non-fluorinated analogs, and predicted spectroscopic characteristics to serve as a valuable resource for researchers in the field.

Synthesis of this compound

The primary route for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 5-Fluoro-1-indanone. This method is a robust and widely used transformation in organic synthesis for the formation of amines from carbonyl compounds.

Experimental Protocol: Reductive Amination of 5-Fluoro-1-indanone

This protocol outlines the conversion of 5-Fluoro-1-indanone to this compound.

Materials:

-

5-Fluoro-1-indanone

-

Ammonium chloride (NH₄Cl) or another ammonia source

-

Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

-

Methanol (MeOH) or other suitable solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous potassium carbonate or sodium sulfate

Procedure:

-

A solution of 5-Fluoro-1-indanone and an ammonia source (e.g., ammonium chloride) in a suitable solvent like methanol is prepared in a round-bottom flask.

-

The mixture is stirred at room temperature to facilitate the in-situ formation of the corresponding imine.

-

A reducing agent, such as sodium cyanoborohydride, is added portion-wise to the reaction mixture.

-

The reaction is stirred for several hours at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The pH of the aqueous residue is adjusted to be basic (pH > 10) by the addition of a sodium hydroxide solution.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., potassium carbonate), filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography or distillation if necessary.

Synthesis of the Precursor: 5-Fluoro-1-indanone

The starting material, 5-Fluoro-1-indanone, can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.

Materials:

-

3-(3-fluorophenyl)propanoic acid

-

Polyphosphoric acid (PPA) or another suitable strong acid

-

Dichloromethane or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

3-(3-fluorophenyl)propanoic acid is mixed with a strong acid, such as polyphosphoric acid, in a round-bottom flask.

-

The mixture is heated with stirring to approximately 100°C for a few hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The aqueous mixture is extracted with a suitable organic solvent like dichloromethane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over an anhydrous drying agent, filtered, and concentrated to give the crude 5-Fluoro-1-indanone, which can be further purified by chromatography or recrystallization.

Spectroscopic Data

Spectroscopic Data of 5-Fluoro-1-indanone

Table 1: Spectroscopic Data for 5-Fluoro-1-indanone

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | Predicted to show signals for aromatic protons with splitting patterns influenced by both proton-proton and proton-fluorine coupling. The two methylene groups of the indanone ring are expected to appear as distinct multiplets in the aliphatic region. |

| ¹³C NMR (CDCl₃) | Expected to show distinct signals for all nine carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbonyl carbon will appear significantly downfield. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 150. Key Fragments: m/z 122 [M-CO]⁺. |

| Infrared (IR) Spectroscopy | Strong C=O stretch around 1710-1730 cm⁻¹, C-F stretch around 1250 cm⁻¹, aromatic C-H and C=C stretches. |

Spectroscopic Data of 1-Aminoindan (Non-fluorinated Analog)

Table 2: Spectroscopic Data for 1-Aminoindan

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | Aromatic protons (m, 4H), CH-NH₂ (t, 1H), CH₂ (m, 2H), CH₂ (m, 2H), NH₂ (s, 2H). |

| ¹³C NMR (CDCl₃) | Aromatic carbons, CH-NH₂ carbon, and two CH₂ carbons. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 133. Key Fragments: m/z 116 [M-NH₃]⁺, m/z 104, m/z 91. |

| Infrared (IR) Spectroscopy | N-H stretches (two bands for primary amine) around 3300-3400 cm⁻¹, aromatic and aliphatic C-H stretches, N-H bend around 1600 cm⁻¹. |

Predicted Spectroscopic Data for this compound

Based on the data from related compounds and general spectroscopic principles, the following are the predicted key spectroscopic features for this compound.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data and Interpretation |

| ¹H NMR | Aromatic Region: Complex multiplets for the three aromatic protons, with chemical shifts and splitting patterns influenced by the fluorine and amine substituents. Fluorine coupling (JHF) is expected. Aliphatic Region: A triplet for the benzylic proton (CH-NH₂), and multiplets for the two diastereotopic methylene protons. A broad singlet for the NH₂ protons, which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic Region: Six distinct signals for the aromatic carbons. The carbon attached to fluorine will show a large ¹JCF coupling constant, and other aromatic carbons will show smaller nJCF couplings. Aliphatic Region: Signals for the CH-NH₂ carbon and the two methylene carbons. |

| Mass Spectrometry | Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of one nitrogen atom (C₉H₁₀FN, MW = 151.18). Fragmentation: Alpha-cleavage next to the amine is a likely fragmentation pathway, leading to the loss of an ethyl radical from the five-membered ring. |

| Infrared (IR) Spectroscopy | N-H Stretch: Two characteristic bands for a primary amine in the 3300-3400 cm⁻¹ region. C-F Stretch: A strong absorption band in the 1200-1300 cm⁻¹ region. N-H Bend: A band around 1600 cm⁻¹. Aromatic and aliphatic C-H stretching bands will also be present. |

Experimental and Synthetic Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of the precursor to the final product and its subsequent characterization.

Caption: Synthetic and analytical workflow for this compound.

Technical Guide: ¹H NMR Spectrum of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-2,3-dihydro-1H-inden-1-amine. Due to the absence of a publicly available, fully characterized spectrum for this specific molecule, this guide presents a predicted spectrum based on established NMR principles and data from structurally analogous compounds. This guide includes a comprehensive table of predicted chemical shifts, coupling constants, and signal multiplicities. Furthermore, a detailed experimental protocol for the acquisition of a ¹H NMR spectrum for this and similar amine-containing compounds is provided, alongside a logical workflow diagram for the experimental process.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the known spectrum of the parent compound, 1-aminoindan[1], with adjustments made to account for the electronic effects of the fluorine substituent at the 5-position on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-1 | ~4.40 | Triplet (t) | J1,2a ≈ 7.5 Hz, J1,2b ≈ 7.5 Hz | 1H |

| H-2a | ~1.85 | Multiplet (m) | Jgem ≈ 13.0 Hz, J2a,1 ≈ 7.5 Hz, J2a,3a ≈ 8.0 Hz, J2a,3b ≈ 4.0 Hz | 1H |

| H-2b | ~2.55 | Multiplet (m) | Jgem ≈ 13.0 Hz, J2b,1 ≈ 7.5 Hz, J2b,3a ≈ 8.0 Hz, J2b,3b ≈ 8.0 Hz | 1H |

| H-3a | ~2.80 | Multiplet (m) | Jgem ≈ 16.0 Hz, J3a,2a ≈ 8.0 Hz, J3a,2b ≈ 8.0 Hz | 1H |

| H-3b | ~3.00 | Multiplet (m) | Jgem ≈ 16.0 Hz, J3b,2a ≈ 4.0 Hz, J3b,2b ≈ 8.0 Hz | 1H |

| H-4 | ~7.20 | Doublet of doublets (dd) | JH-F ≈ 8.5 Hz, Jortho ≈ 8.5 Hz | 1H |

| H-6 | ~7.00 | Doublet of triplets (dt) | JH-F ≈ 8.5 Hz, Jortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz | 1H |

| H-7 | ~7.30 | Doublet of doublets (dd) | Jortho ≈ 8.5 Hz, Jmeta ≈ 5.5 Hz | 1H |

| -NH₂ | ~1.70 | Broad singlet (br s) | - | 2H |

Note: The chemical shift of the amine protons is highly dependent on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy of an Organic Amine

This section outlines a standard procedure for the preparation and analysis of a sample of this compound for ¹H NMR spectroscopy.

2.1. Materials and Equipment

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL

-

High-quality 5 mm NMR tube

-

Pasteur pipette and bulb

-

Small vial for dissolution

-

Glass wool or filter plug

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard (if not present in the solvent)

2.2. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If the solvent does not contain an internal standard, a small amount of TMS may be added.

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into the NMR tube.

-

Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 5 cm in height.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

2.3. NMR Data Acquisition

-

Instrument Setup: Follow the standard operating procedures for the specific NMR spectrometer being used. This typically includes logging in, inserting the sample, and selecting the appropriate nucleus (¹H).

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which will improve the resolution of the spectra.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H spectrum of a small molecule, 8 to 16 scans are typically sufficient.

-

Data Acquisition: Initiate the acquisition of the free induction decay (FID).

-

Data Processing: Once the acquisition is complete, perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.

-

Referencing: Reference the spectrum to the chemical shift of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals to determine the relative number of protons for each resonance. Identify the chemical shift of each peak and any observable coupling constants.

Workflow Diagram

The following diagram illustrates the general workflow for acquiring a ¹H NMR spectrum of a small organic molecule.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Fluorinated Indane Derivatives

Foreword: The Indane Scaffold and the Fluorine Advantage in Medicinal Chemistry

The indane scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The strategic introduction of fluorine atoms or fluorinated moieties into this scaffold has become a cornerstone of medicinal chemistry.[1][2][3] Fluorination can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced drug efficacy and a more favorable pharmacokinetic profile.[4]

However, this "fluorine advantage" introduces significant complexity into the analytical characterization of these molecules. For the research scientist, unambiguous structure elucidation and verification are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, and ¹³C NMR, in particular, provides a direct window into the carbon skeleton of the molecule. The presence of the magnetically active ¹⁹F nucleus (spin ½, 100% natural abundance) couples to the ¹³C nucleus, splitting carbon signals into complex multiplets and significantly altering their chemical shifts.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for navigating the intricacies of ¹³C NMR analysis of fluorinated indane derivatives. We will move beyond a simple recitation of parameters to explain the underlying causality of spectral phenomena and present a self-validating methodology for acquiring and interpreting high-fidelity data.

Fundamental Principles: Why Fluorine Complicates ¹³C NMR

In standard ¹³C NMR spectroscopy of organic molecules, spectra are typically acquired with broadband proton (¹H) decoupling. This collapses the ¹³C-¹H spin-spin couplings, resulting in a simplified spectrum where each unique carbon atom appears as a singlet.[5] When fluorine is introduced, this simplicity is lost. The ¹³C nuclei couple to the ¹⁹F nuclei, and because ¹⁹F is not decoupled in a standard experiment, the ¹³C signals are split into multiplets.[7]

Understanding and interpreting these spectra hinges on two key parameters:

-

¹³C Chemical Shift (δ): The position of a carbon signal in the spectrum, which is highly sensitive to the local electronic environment.

-

¹³C-¹⁹F Coupling Constant (J-coupling): The magnitude of the through-bond scalar interaction between ¹³C and ¹⁹F nuclei, measured in Hertz (Hz). This interaction provides invaluable information about connectivity.[8]

The challenge—and the opportunity—lies in the fact that these C-F couplings can be observed over multiple bonds, providing a wealth of structural information if interpreted correctly.[7][9][10]

Decoding the Spectrum Part I: The Influence of Fluorine on ¹³C Chemical Shifts

The high electronegativity of fluorine exerts a strong inductive effect, significantly altering the electron density around neighboring carbon atoms and, consequently, their ¹³C chemical shifts.

-

The α-Effect (Direct Attachment): A carbon atom directly bonded to fluorine experiences a dramatic downfield shift (deshielding) of 80-100 ppm compared to its non-fluorinated analogue. This is a direct consequence of the powerful electron-withdrawing nature of the fluorine atom.

-

The β-Effect (Two Bonds Away): The effect on the adjacent carbon is also significant, but typically results in an upfield shift (shielding) of 5-15 ppm. This is often attributed to hyperconjugation and polarization effects.

-

The γ-Effect (Three Bonds Away): The effect on the γ-carbon is generally smaller and can be either shielding or deshielding, depending on stereochemical arrangements (gauche vs. anti-periplanar).

-

Long-Range Effects: In the conjugated aromatic ring of the indane system, the electronic effects of fluorine can propagate further, influencing the chemical shifts of carbons more than three bonds away.

These substituent effects are a primary tool for assigning carbons within the fluorinated indane scaffold.

Decoding the Spectrum Part II: The Structural Goldmine of C-F Coupling Constants

The magnitude of the ¹³C-¹⁹F coupling constant is exquisitely sensitive to the number of bonds separating the two nuclei and the geometry of the molecule. This provides a powerful method for confirming atomic connectivity.[6][10]

-

One-Bond Coupling (¹J_CF_): This is the largest coupling, typically ranging from -150 to -350 Hz.[8][9] The magnitude is often correlated with the s-character of the C-F bond.[11] Its presence is an unambiguous indicator of a direct C-F bond.

-

Two-Bond Coupling (²J_CF_): Geminal coupling is also substantial, typically in the range of 15-50 Hz.[7] This is invaluable for assigning carbons adjacent to the point of fluorination.

-

Three-Bond Coupling (³J_CF_): Vicinal coupling is generally smaller, around 5-20 Hz. Its magnitude can be dependent on the dihedral angle between the C-C and C-F bonds, offering potential insights into molecular conformation.

-

Long-Range Coupling (⁴J_CF_, ⁵J_CF_): In the aromatic portion of the indane ring, couplings over four or even five bonds can often be resolved (0.5-5 Hz).[7][10] These long-range couplings are critical for assigning the specific positions of carbons within the benzene ring relative to the fluorine substituent.

Data Presentation: Typical ¹³C-¹⁹F Coupling Constants

The following table summarizes the typical ranges for C-F coupling constants, which are essential for the structural analysis of fluorinated indanes.

| Coupling Type | Number of Bonds | Typical Range (Hz) | Structural Information |

| ¹J_CF_ | 1 | 150 - 350 | Direct C-F bond confirmation |

| ²J_CF_ | 2 | 15 - 50 | Identifies carbons adjacent to C-F |

| ³J_CF_ | 3 | 5 - 20 | Conformational analysis, connectivity |

| ⁿJ_CF_ (n > 3) | > 3 | 0.5 - 5 | Aromatic substitution pattern |

Table compiled from data in cited literature.[7][8][9][10]

Experimental Design: A Self-Validating Protocol for High-Quality Data Acquisition

Acquiring high-quality, interpretable ¹³C NMR spectra of fluorinated compounds is not a trivial task. The splitting of signals into multiplets reduces the signal-to-noise ratio (S/N) for each peak, potentially causing parts of the multiplet to be lost in the baseline.[5][12] The following protocol is designed as a self-validating system to ensure reliable data.

Mandatory Visualization: ¹³C NMR Workflow for Fluorinated Compounds

Caption: Standard workflow for ¹³C NMR analysis of fluorinated indanes.

Experimental Protocols: Step-by-Step Methodology

1. Sample Preparation:

-

Causality: Proper concentration is critical for achieving adequate S/N.

-

Protocol: Dissolve 10-50 mg of the fluorinated indane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous. Add tetramethylsilane (TMS) as an internal reference (0.0 ppm).

2. Spectrometer Setup and Calibration:

-

Causality: An improperly tuned probe leads to significant sensitivity losses and distorted peak shapes.

-

Protocol:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune and match the NMR probe for both the ¹H and ¹³C channels to ensure maximum energy transfer and sensitivity.

-

Perform shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak shape.

-

3. Data Acquisition (Proton-Decoupled ¹³C Spectrum):

-

Causality: The choice of parameters directly impacts data quality, especially for carbons with long relaxation times or those split into low-intensity multiplets.

-

Protocol:

-

Pulse Program: Use a standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30 on Bruker systems). A smaller flip angle reduces the necessary relaxation delay.

-

Relaxation Delay (d1): Set to 5 seconds. Justification: Carbons bonded to fluorine and quaternary carbons often have long T₁ relaxation times. A shorter delay can lead to signal attenuation or complete disappearance. This longer delay ensures all carbons have returned to equilibrium before the next pulse, providing more accurate quantitative information.

-

Acquisition Time (aq): Set to 1-2 seconds to ensure good digital resolution.

-

Number of Scans (ns): Start with a minimum of 1024 scans. Increase as necessary based on sample concentration to achieve a S/N ratio of at least 10:1 for the lowest-intensity peaks of a multiplet.

-

Spectral Width (sw): Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts (e.g., 0 to 220 ppm).

-

4. Advanced Technique: ¹H and ¹⁹F Double Decoupling:

-

Causality: For highly complex molecules, removing all couplings can simplify the spectrum to confirm the number of unique carbon environments.

-

Protocol: If the spectrometer is equipped with a suitable probe (e.g., an H/F/X probe) and hardware, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed.[7][12][13] This will collapse all C-F and C-H multiplets into singlets, greatly simplifying the spectrum. Comparing this simplified spectrum with the standard ¹³C{¹H} spectrum is a powerful method for identifying which carbons are coupled to fluorine.

5. Data Processing:

-

Causality: Proper processing is essential to extract accurate chemical shifts and coupling constants.

-

Protocol:

-

Apply an exponential multiplication window function with a line broadening factor (LB) of 1-2 Hz to improve S/N.

-

Perform a Fourier transform.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction algorithm.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Measure the peak positions (chemical shifts) and extract the coupling constants by measuring the distance in Hz between the centers of the split peaks.

-

Interpretation and Structural Elucidation

The final step is to assemble the puzzle. The combination of chemical shifts and C-F coupling constants provides a robust dataset for structural assignment.

Mandatory Visualization: Logical Relationships in Spectral Interpretation

Caption: Logical flow from raw NMR data to structure verification.

A Systematic Approach:

-

Identify Direct C-F Bonds: Locate quartets (for CF₃), triplets (for CF₂), or doublets (for CF) with large coupling constants (¹J_CF_ > 150 Hz). The chemical shifts of these carbons will be significantly downfield.

-

Assign α- and β-Carbons: Look for carbons with significant ²J_CF_ couplings (15-50 Hz). Their chemical shifts will help place them relative to the C-F bond.

-

Map the Aromatic System: Use the smaller ³J_CF_ and long-range couplings to assign the carbons in the indane's benzene ring. The coupling patterns are often unique for ortho, meta, and para relationships to the fluorine substituent.

-

Verify with Decoupling: If a ¹³C{¹H, ¹⁹F} spectrum was acquired, confirm that all proposed C-F coupled carbons collapse into singlets.

-

Integrate with Other Data: Correlate the ¹³C assignments with data from ¹H NMR, ¹⁹F NMR, and 2D experiments like HSQC and HMBC for complete and unambiguous structural confirmation.

Conclusion

The ¹³C NMR analysis of fluorinated indane derivatives presents a unique set of challenges that, when overcome, yield an unparalleled level of structural detail. By understanding the fundamental effects of fluorine on chemical shifts and coupling constants, and by employing a rigorous, self-validating experimental methodology, researchers can confidently elucidate the structures of these vital pharmaceutical building blocks. The key is not to view the complex multiplets as a hindrance, but as a rich source of connectivity and conformational information waiting to be decoded.

References

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

Three-Dimensional NMR Spectroscopy of Fluorinated Pharmaceutical Solids under Ultrafast Magic Angle Spinning. Analytical Chemistry. [Link]

-

Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Zenodo. [Link]

-

(PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Semantic Scholar. [Link]

-

Simple organofluorine compounds giving field-dependent 13C and 19F NMR spectra with complex patterns: higher order effects and cross-correlated relaxation. Magnetic Resonance in Chemistry. [Link]

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]

-

How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. [Link]

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides. e-Publications@Marquette. [Link]

-

13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. ScienceDirect. [Link]

Sources

- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. zenodo.org [zenodo.org]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 12. acdlabs.com [acdlabs.com]

- 13. jeolusa.com [jeolusa.com]

An In-Depth Technical Guide to the Mass Spectrometry of 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine, a compound of interest in pharmaceutical and chemical research. We delve into detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights into sample preparation, ionization techniques, and fragmentation analysis. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for the characterization and quantification of this and structurally related compounds.

Introduction

This compound is a fluorinated derivative of 1-aminoindane, a structural motif found in various biologically active molecules. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, making its precise identification and structural elucidation crucial in drug discovery and development. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and specificity. This guide will explore the expected behavior of this compound under different mass spectrometric conditions, providing a predictive framework for its analysis.

The chemical structure of this compound is presented below:

Caption: General workflow for the mass spectrometric analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Primary amines can sometimes exhibit poor peak shapes due to their polarity. Derivatization is often employed to improve their chromatographic behavior. [1][2]

Sample Preparation and Derivatization

A common derivatization technique for primary amines is acylation, for example, with trifluoroacetic anhydride (TFAA). [1]This replaces the active hydrogens on the amine with a less polar, more volatile group.

Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA)

-

Transfer a known amount of the extracted and dried sample into a reaction vial.

-

Add 100 µL of a suitable anhydrous solvent (e.g., ethyl acetate).

-

Add 50 µL of TFAA.

-

Cap the vial tightly and heat at 60°C for 20 minutes.

-

Cool the vial to room temperature.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Instrumentation and Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injection Mode | Splitless | For trace analysis to maximize analyte transfer to the column. |

| Inlet Temperature | 250 °C | To ensure complete volatilization of the derivatized analyte. |

| Column | Mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of compounds. |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | An example program; should be optimized for the specific application. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| MS System | ||

| Ionization Mode | Electron Impact (EI) | Standard ionization technique for GC-MS, provides reproducible fragmentation. [3] |

| Ionization Energy | 70 eV | A standard energy that yields extensive and reproducible fragmentation patterns. [3] |

| Source Temperature | 230 °C | To maintain the analyte in the gas phase and prevent condensation. |

| Quadrupole Temp. | 150 °C | To ensure stable ion transmission. |

| Scan Range | m/z 40-400 | To cover the expected mass range of the molecular ion and its fragments. |

Predicted EI Fragmentation of this compound

Under EI conditions, the molecule will be ionized to form a radical cation (M⁺•) with an odd m/z value, consistent with the nitrogen rule. [4]The fragmentation of aminoindanes is characterized by cleavages within the five-membered ring and the loss of the amino group. [5] Key Predicted Fragmentation Pathways:

-

α-Cleavage: The bond between C1 and C9 is a likely site for cleavage, leading to the loss of a hydrogen radical and the formation of a stable iminium ion.

-

Loss of the Amino Group: Cleavage of the C1-N bond can result in the loss of •NH₂.

-

Retro-Diels-Alder (RDA)-type fragmentation of the cyclopentene ring following initial cleavages.

-

Formation of Indenyl and Tropylium Ions: Common fragments in the mass spectra of indane derivatives include ions at m/z 115/116 and the highly stable tropylium ion at m/z 91. [5]* Loss of HF: A common fragmentation pathway for fluorinated aromatic compounds. [6]

Caption: Predicted Electron Impact (EI) fragmentation pathways for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is highly suitable for the analysis of polar compounds like primary amines in complex matrices, offering excellent sensitivity and specificity without the need for derivatization.

Sample Preparation

Sample preparation for LC-MS typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. [7][8] Protocol: General Liquid-Liquid Extraction

-

To 1 mL of the sample, add a suitable buffer to adjust the pH to >9 to ensure the amine is in its neutral form.

-

Add 3 mL of an immiscible organic solvent (e.g., methyl-tert-butyl ether).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase. [8]

LC-MS/MS Instrumentation and Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | ||

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for retaining small molecules. |

| Mobile Phase A | 0.1% Formic acid in water | Provides protons for ESI+ and aids in good peak shape. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient; should be optimized for the specific separation. |

| Flow Rate | 0.4 mL/min | Suitable for standard bore columns. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| MS/MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Primary amines readily form [M+H]⁺ ions. [9] |

| Capillary Voltage | 3.5 kV | Typical voltage to generate a stable electrospray. |

| Desolvation Temp. | 350 °C | To facilitate solvent evaporation and ion formation. |

| Desolvation Gas Flow | 800 L/hr | Aids in the desolvation process. |

| Collision Gas | Argon | Inert gas for collision-induced dissociation. |

| MS/MS Transitions | See section 5.3 | For Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). |

Predicted ESI-MS/MS Fragmentation

In positive ESI mode, this compound is expected to form a protonated molecule, [M+H]⁺, at m/z 152. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Key Predicted Fragmentation Pathways:

-

Loss of Ammonia (NH₃): This is a very common and characteristic fragmentation pathway for protonated primary amines, resulting in a carbocation at m/z 135. [10]* Loss of the Cyclopentene Ring: Following the loss of ammonia, the indanyl cation could lose ethene (C₂H₄) to form a fluorinated benzyl-type cation at m/z 107.

-

Loss of HF: The protonated molecule could also undergo the loss of hydrogen fluoride, leading to an ion at m/z 132.

Caption: Predicted ESI-MS/MS fragmentation pathways for the [M+H]⁺ ion of this compound.

Summary of Expected Ions

The following table summarizes the predicted key ions for this compound in both EI and ESI modes.

| Ionization Mode | Predicted m/z | Proposed Identity/Origin |

| EI | 151 | Molecular ion [M]⁺• |

| EI | 150 | [M-H]⁺ |

| EI | 135 | [M-NH₂]⁺ |

| EI | 131 | [M-HF]⁺• |

| EI | 109 | [M-NH₂-C₂H₄]⁺ |

| ESI (+) | 152 | Protonated molecule [M+H]⁺ |

| ESI-MS/MS | 135 | [M+H-NH₃]⁺ |

| ESI-MS/MS | 132 | [M+H-HF]⁺ |

| ESI-MS/MS | 107 | [M+H-NH₃-C₂H₄]⁺ |

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS/MS. The choice of technique will be dictated by the specific analytical requirements. The predicted fragmentation patterns, centered around the characteristic loss of the amine group and cleavages of the indane ring system, provide a solid foundation for method development and structural confirmation. The protocols and insights provided in this guide are intended to empower researchers to confidently analyze this and other structurally related fluorinated amine compounds.

References

-

Mass Spectrometry: Amine Fragmentation - JoVE. (2024, December 5). Retrieved from [Link]

-

Collision-induced dissociation mass spectra of protonated alkyl amines | Request PDF. (n.d.). Retrieved from [Link]

-

Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline - PubMed. (n.d.). Retrieved from [Link]

-

The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - NIH. (2020, January 2). Retrieved from [Link]

-

Mobile phases compatible for LCMS - Shimadzu. (n.d.). Retrieved from [Link]

-

Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. (n.d.). Retrieved from [Link]

-

Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis - PubMed. (n.d.). Retrieved from [Link]

-

Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Excellence in Analytical Chemistry. (2012, November 29). Retrieved from [Link]

-

Electrospray ionization - Wikipedia. (n.d.). Retrieved from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from [Link]

-

Mobile phases compatible for LC/MS - Shimadzu. (n.d.). Retrieved from [Link]

-

Sample preparation GC-MS - SCION Instruments. (n.d.). Retrieved from [Link]

-

10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. (n.d.). Retrieved from [Link]

-

Modeling the relative response factor of small molecules in positive electrospray ionization. (2024, November 22). Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Collision-induced dissociation - Wikipedia. (n.d.). Retrieved from [Link]

-

Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (n.d.). Retrieved from [Link]

-

Preparing Samples for GC-MS/MS Analysis - Organomation. (n.d.). Retrieved from [Link]

-

Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives | Request PDF. (n.d.). Retrieved from [Link]

-